molecular formula C21H25N5O2 B2907519 8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887456-82-8

8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2907519
CAS No.: 887456-82-8
M. Wt: 379.464
InChI Key: ARHBYZYYHVQWQI-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its complex structure, which includes an ethylphenyl group, multiple methyl groups, and a propyl chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. A common synthetic route may include the following steps:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors, such as substituted purines and imidazole derivatives, under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to a phenyl ring, followed by attachment to the imidazo[2,1-f]purine core.

    Methylation and Propylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds or reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Phenyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the ethyl group on the phenyl ring.

    8-(4-Methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the phenyl ring in 8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

6-(4-ethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)16-10-8-15(7-2)9-11-16/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHBYZYYHVQWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)CC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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